
Rivaroxaban Impurity A hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rivaroxaban Impurity A hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorothiophene moiety, an oxazolidinone ring, and an aniline derivative. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rivaroxaban Impurity A hydrochloride typically involves multiple steps, including the formation of the oxazolidinone ring, the introduction of the chlorothiophene moiety, and the coupling of these intermediates with an aniline derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the necessary scale and quality for commercial applications.
化学反应分析
Types of Reactions
Rivaroxaban Impurity A hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Role in Purity Assessment
Rivaroxaban Impurity A hydrochloride serves as a reference standard for the detection and quantification of impurities in rivaroxaban formulations. The presence of impurities can significantly affect the efficacy and safety of pharmaceutical products. Therefore, monitoring these impurities is essential for ensuring product quality.
- Analytical Techniques : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to analyze the purity of rivaroxaban and its impurities, including this compound. These techniques allow for the precise identification and quantification of impurities at low concentrations, ensuring compliance with regulatory standards .
Synthesis and Characterization
Research into the synthesis of this compound has provided insights into its chemical properties and potential applications:
- Synthesis Methods : Various synthetic routes have been developed to produce this compound, involving multiple steps such as the formation of oxazolidinone rings and chlorothiophene moieties . These methods are crucial for producing high-purity compounds necessary for research and development.
- Characterization Techniques : Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (FT-IR), and liquid chromatography-mass spectrometry (LC-MS) are utilized to characterize this compound. These methods help in confirming the structure and purity of the compound .
Degradation Analysis
Stability studies have shown that this compound can be formed during the degradation of rivaroxaban under stress conditions (e.g., exposure to heat or acidic environments). Understanding these degradation pathways is vital for improving formulation stability:
- Case Study : In one study, a novel degradation impurity was identified during HPLC analysis of rivaroxaban exposed to acetic acid, highlighting the importance of monitoring degradation products . This information is critical for developing stable formulations that maintain efficacy over time.
Compliance with ICH Guidelines
The International Council for Harmonisation (ICH) guidelines emphasize the need for thorough impurity profiling in drug development. This compound plays a pivotal role in meeting these regulatory requirements:
- Impurity Identification : Regulatory bodies require that all impurities be identified and quantified, even at levels below 0.05%. The use of this compound as a reference standard aids manufacturers in complying with these stringent regulations .
Study Focus | Findings | Relevance |
---|---|---|
Degradation Analysis | Identification of novel impurities | Important for formulation stability |
Synthesis Characterization | Detailed synthesis routes documented | Enhances understanding of chemical behavior |
作用机制
The mechanism by which Rivaroxaban Impurity A hydrochloride exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
- 2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]propionic acid
- 2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]butyric acid
Uniqueness
The uniqueness of Rivaroxaban Impurity A hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with different molecular targets and undergo a range of chemical reactions.
生物活性
Rivaroxaban is a direct oral anticoagulant (DOAC) that functions primarily as an inhibitor of coagulation factor Xa, thereby preventing thrombus formation. The focus of this article is on Rivaroxaban Impurity A hydrochloride, a chiral impurity associated with the drug. Understanding the biological activity, synthesis, characterization, and implications of this impurity is crucial for ensuring the safety and efficacy of Rivaroxaban formulations.
1. Overview of Rivaroxaban and Its Impurities
Rivaroxaban is widely used in clinical settings for the prevention and treatment of thromboembolic disorders. However, its synthesis can yield various impurities, including chiral impurities that may affect pharmacological activity. Among these, this compound has garnered attention because of its potential impact on the drug's overall efficacy and safety profile.
Rivaroxaban exerts its anticoagulant effects by specifically inhibiting factor Xa, which plays a pivotal role in the coagulation cascade. The presence of impurities like Rivaroxaban Impurity A may alter this mechanism by competing with the active form of Rivaroxaban or by affecting its pharmacokinetics.
Pharmacological Studies
Research has shown that only the (S)-enantiomer of Rivaroxaban demonstrates significant anticoagulant activity, while (R)-Rivaroxaban is considered an impurity . This distinction is critical as it highlights the need for stringent quality control measures to limit the presence of such impurities in pharmaceutical preparations.
Synthesis Pathways
The synthesis of this compound involves complex organic reactions that can lead to various chiral impurities. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to characterize these impurities .
Table 1: Summary of Analytical Techniques for Characterization
Technique | Purpose | Key Findings |
---|---|---|
HPLC | Purity assessment | Identified levels of impurities |
NMR | Structural elucidation | Confirmed molecular structure |
MS | Molecular weight determination | Determined presence and quantity |
Characterization Results
Studies have demonstrated that this compound can be characterized by its unique spectral data obtained from NMR and MS analyses. For instance, a recent study reported that this impurity was identified at a concentration level of 0.45% w/w during stability testing under stress conditions .
Case Study: Stability Testing
In a stability-indicating study, Rivaroxaban was subjected to various stress conditions (e.g., hydrolysis, oxidation) to assess the formation of impurities, including Impurity A. Results indicated that exposure to acidic conditions significantly increased impurity levels, necessitating further investigation into degradation pathways .
Clinical Implications
A recent observational study evaluated the impact of genetic polymorphisms on the pharmacokinetics of Rivaroxaban in patients. It was found that variations in drug metabolism could lead to altered blood concentrations of both Rivaroxaban and its impurities, emphasizing the importance of monitoring these factors in clinical settings .
5. Conclusion
This compound represents a significant concern in pharmaceutical formulations due to its potential effects on drug efficacy and safety. Ongoing research into its biological activity, synthesis pathways, and characterization methods is essential for developing robust quality control measures. By understanding these aspects, pharmaceutical scientists can ensure that Rivaroxaban products maintain high standards of purity and effectiveness.
属性
IUPAC Name |
2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O6S.ClH/c20-16-6-5-15(30-16)18(26)22-9-14-10-23(19(27)29-14)13-3-1-12(2-4-13)21-7-8-28-11-17(24)25;/h1-6,14,21H,7-11H2,(H,22,26)(H,24,25);1H/t14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNIIYAHXMBQSV-UQKRIMTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)NCCOCC(=O)O)CNC(=O)C3=CC=C(S3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)NCCOCC(=O)O)CNC(=O)C3=CC=C(S3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。